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Compound of Interest

Compound Name: 9-Phenanthreneacetonitrile

Cat. No.: B15176628

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and key
reactions involving 9-phenanthreneacetonitrile, a valuable building block in organic synthesis
and medicinal chemistry. The protocols outlined below are based on established synthetic
transformations and offer a starting point for the preparation and derivatization of this versatile
compound.

Synthesis of 9-Phenanthreneacetonitrile

The synthesis of 9-phenanthreneacetonitrile can be efficiently achieved through a two-step
sequence starting from the readily available phenanthrene. The first step involves the
chloromethylation of phenanthrene to yield 9-(chloromethyl)phenanthrene, which is
subsequently converted to the target nitrile.

Protocol 1: Synthesis of 9-(Chloromethyl)phenanthrene

This procedure describes the direct chloromethylation of phenanthrene.
Materials:
e Phenanthrene

o Paraformaldehyde
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e Glacial Acetic Acid

e Phosphoric Acid (85%)

o Concentrated Hydrochloric Acid

o Methanol

e Ice

Equipment:

o Three-necked round-bottom flask

e Mechanical stirrer

o Reflux condenser

e Dropping funnel

e Heating mantle

e Buchner funnel and filter flask

Procedure:

 In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser,
and dropping funnel, suspend phenanthrene (0.1 mol) and paraformaldehyde (0.15 mol) in
glacial acetic acid (100 mL).

e Heat the mixture to 60-70°C with stirring.

e Slowly add a mixture of phosphoric acid (10 mL) and concentrated hydrochloric acid (20 mL)
through the dropping funnel over 30 minutes.

 After the addition is complete, continue to stir the reaction mixture at 70-80°C for 6 hours.

o Cool the reaction mixture to room temperature and pour it onto crushed ice (500 g).
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o Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the
filtrate is neutral.

» Recrystallize the crude product from methanol to afford pure 9-(chloromethyl)phenanthrene.

Protocol 2: Synthesis of 9-Phenanthreneacetonitrile

This protocol details the conversion of 9-(chloromethyl)phenanthrene to 9-
phenanthreneacetonitrile via a nucleophilic substitution reaction.

Materials:

9-(Chloromethyl)phenanthrene

Sodium Cyanide (NaCN)

Dimethyl Sulfoxide (DMSO)

Deionized Water

Dichloromethane (DCM)

Equipment:

e Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle with temperature control

Separatory funnel

Rotary evaporator

Procedure:

¢ In a round-bottom flask, dissolve 9-(chloromethyl)phenanthrene (0.05 mol) in DMSO (150
mL).
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e Add sodium cyanide (0.075 mol) to the solution and stir the mixture at room temperature.
» Monitor the reaction progress by thin-layer chromatography (TLC).

e Once the reaction is complete (typically 12-24 hours), pour the reaction mixture into a
separatory funnel containing deionized water (500 mL) and dichloromethane (200 mL).

o Separate the organic layer, and extract the agueous layer with dichloromethane (2 x 100
mL).

o Combine the organic extracts, wash with brine (2 x 100 mL), and dry over anhydrous sodium
sulfate.

o Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 9-
phenanthreneacetonitrile.

Purify the product by column chromatography on silica gel or by recrystallization.

Key Reactions of 9-Phenanthreneacetonitrile

The nitrile functional group in 9-phenanthreneacetonitrile is a versatile handle for various
chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and
alkylation at the a-position.

Protocol 3: Hydrolysis of 9-Phenanthreneacetonitrile to
9-Phenanthreneacetic Acid

This protocol describes the acidic hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials:

e 9-Phenanthreneacetonitrile

e Concentrated Sulfuric Acid

e Glacial Acetic Acid

o Deionized Water
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e Ice

Equipment:

Round-bottom flask

Reflux condenser

Heating mantle

Buchner funnel and filter flask

Procedure:

In a round-bottom flask, dissolve 9-phenanthreneacetonitrile (0.02 mol) in glacial acetic
acid (50 mL).

o Slowly and carefully add concentrated sulfuric acid (10 mL) to the solution.

» Heat the reaction mixture to reflux and maintain for 4-6 hours.

» Monitor the reaction by TLC until the starting material is consumed.

o Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).
o Collect the precipitated solid by vacuum filtration and wash with cold water.

e Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain
pure 9-phenanthreneacetic acid.

Protocol 4: Reduction of 9-Phenanthreneacetonitrile to
2-(Phenanthren-9-yl)ethan-1-amine

This protocol outlines the reduction of the nitrile to the primary amine using lithium aluminum
hydride (LAH).

Materials:
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¢ 9-Phenanthreneacetonitrile

e Lithium Aluminum Hydride (LAH)

e Anhydrous Tetrahydrofuran (THF)

e Sodium Sulfate, anhydrous

e Deionized Water

e Sodium Hydroxide solution (15%)

o Diethyl Ether

Equipment:

Three-necked round-bottom flask

e Dropping funnel

o Reflux condenser

» Nitrogen inlet

e Magnetic stirrer and stir bar

e |ce bath

Procedure:

dropwise to the LAH suspension via the dropping funnel.

then heat to reflux for 4 hours.

Set up a dry three-necked flask under a nitrogen atmosphere.

Suspend LAH (0.04 mol) in anhydrous THF (100 mL) and cool the mixture in an ice bath.

Dissolve 9-phenanthreneacetonitrile (0.02 mol) in anhydrous THF (50 mL) and add it

After the addition is complete, allow the reaction mixture to warm to room temperature and
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» Cool the reaction mixture in an ice bath and quench the excess LAH by the sequential
dropwise addition of water (x mL), 15% sodium hydroxide solution (x mL), and water (3x
mL), where x is the mass of LAH in grams.

o Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

o Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield the crude amine.

Purify the product by column chromatography or distillation under high vacuum.

Protocol 5: a-Alkylation of 9-Phenanthreneacetonitrile

This protocol describes a base-promoted alkylation of the a-carbon of 9-
phenanthreneacetonitrile with an alcohol as the alkylating agent.

Materials:

9-Phenanthreneacetonitrile

Primary Alcohol (e.g., ethanol, propanol)

Potassium tert-butoxide (t-BuOK)

Anhydrous Toluene

Saturated Ammonium Chloride solution

Ethyl Acetate

Equipment:

e Schlenk tube or flask

e Magnetic stirrer and stir bar

e Oil bath

 Nitrogen inlet
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Procedure:

e In a Schlenk tube under a nitrogen atmosphere, combine 9-phenanthreneacetonitrile (1
mmol), the primary alcohol (3 mmol), and potassium tert-butoxide (1.2 mmol).

¢ Add anhydrous toluene (5 mL) and seal the tube.
o Heat the reaction mixture in an oil bath at 110°C for 24 hours.

o Cool the reaction to room temperature and quench with saturated ammonium chloride
solution.

o Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate,
and concentrate in vacuo.

» Purify the crude product by column chromatography on silica gel.

Data Presentation

Molecular Molecular ) ) Melting Point
Compound _ Typical Yield
Formula Weight ( g/mol ) (°C)
O-
(Chloromethyl)ph  CisH11Cl 226.70 70-80% 101-103
enanthrene
O-
Phenanthreneac CisH11N 217.27 85-95% 145-147
etonitrile
O-
Phenanthreneac C16H1202 236.27 80-90% 225-227
etic Acid
2-(Phenanthren-
9-yl)ethan-1- CieH1sN 221.30 75-85% N/A (often an oil)

amine

Note: Yields are representative and may vary depending on reaction scale and purity of
reagents.
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Experimental Workflows

Chloromethylation -
Phenanthrene (Paraformaldehyde, HCI, HsPOs, Acetic Acid) 9-(Chloromethyl)phenanthrene }—» 9-Phenanthreneacetonitrile

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of 9-phenanthreneacetonitrile.

9-Phenanthreneacetonitrile

Hydrolysis a-Alkylation
(H2S0a4, Acetic Acid) (R-OH, t-BuOK)

9-Phenanthreneacetic Acid 2-(Phenanthren-9-yl)ethan-1-amine a-Alkyl-9-phenanthreneacetonitrile

Click to download full resolution via product page
Caption: Key chemical transformations of 9-phenanthreneacetonitrile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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